

Strategic Overview: The Value Proposition of a Halogenated Phenylpyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-5-phenylpyrazine**

Cat. No.: **B189379**

[Get Quote](#)

2-Chloro-5-phenylpyrazine is a heterocyclic aromatic compound of significant interest in modern synthetic chemistry. Its value lies not in its direct biological activity, but in its function as a versatile and strategically activated intermediate. The pyrazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.^{[1][2]} The presence of a phenyl group at the 5-position provides a foundational lipophilic element, while the chlorine atom at the 2-position serves as an excellent leaving group for a variety of cross-coupling and nucleophilic substitution reactions.^[1]

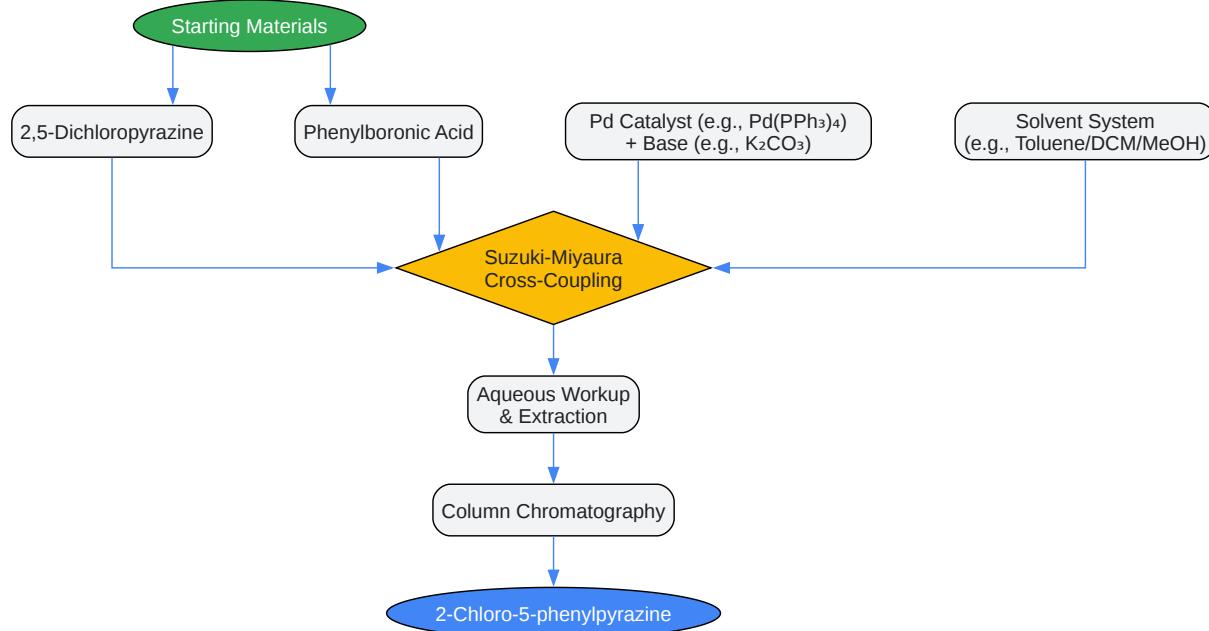
This guide elucidates the critical physicochemical properties, robust synthetic protocols, and key applications of this molecule, empowering researchers to leverage its full potential in creating novel chemical entities.

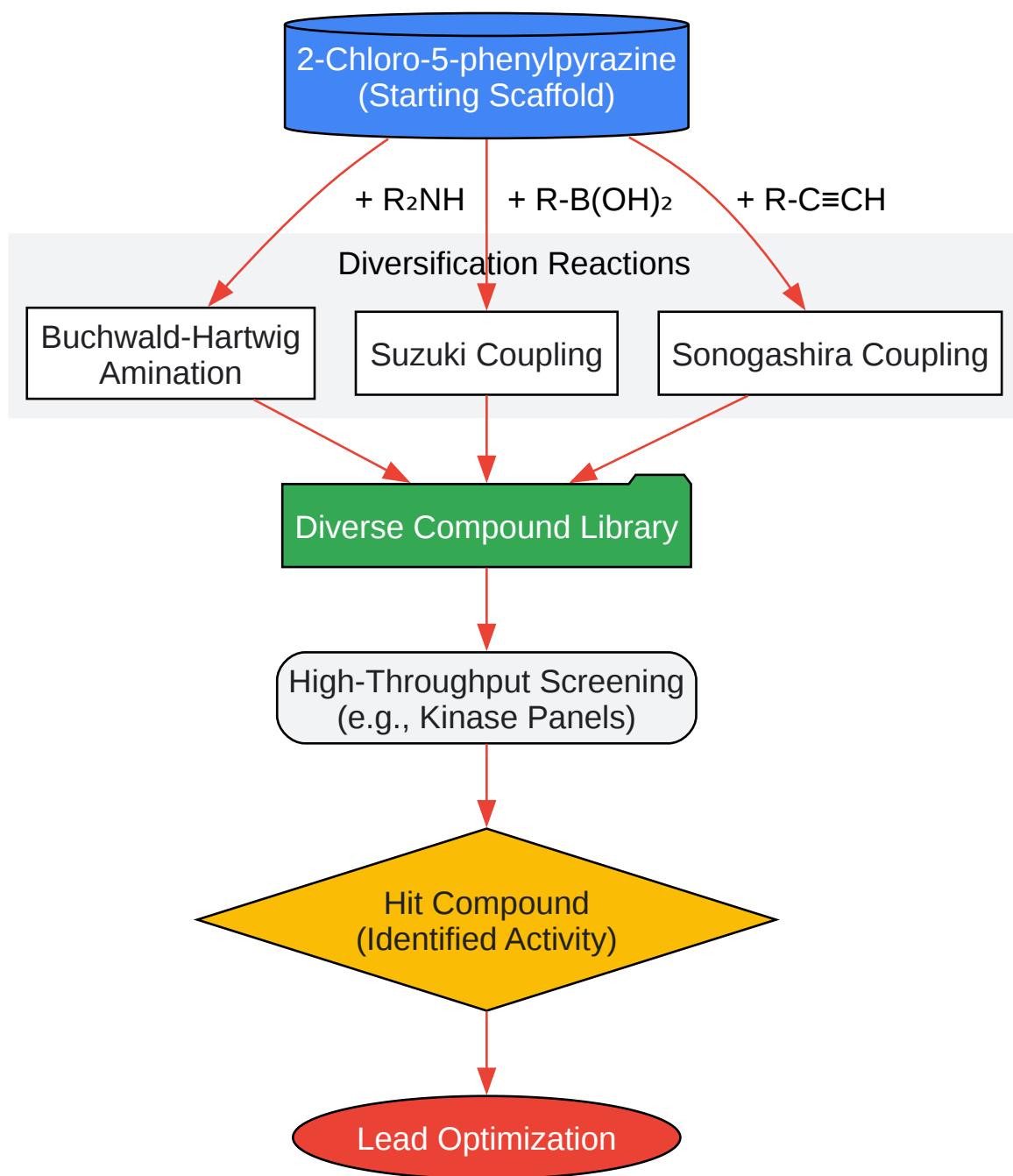
Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Chloro-5-phenylpyrazine** are summarized below.

Property	Value	Source
CAS Number	25844-73-9	[3] [4] [5]
Molecular Formula	C ₁₀ H ₇ ClN ₂	[3] [4]
Molecular Weight	190.63 g/mol	[3] [4]
Canonical SMILES	C1=CC=C(C=C1)C2=CN=C(C=N2)Cl	[3] [6]
InChI Key	IKWXPYFPNVAWJY-UHFFFAOYSA-N	[6]
Monoisotopic Mass	190.02977 Da	[6]
Predicted XlogP	2.4	[6]
Appearance	Typically an off-white to light yellow solid	N/A

Spectroscopic Signature for Validation


While specific spectra can vary slightly based on solvent and instrumentation, the following provides an authoritative guide for validating the identity and purity of **2-Chloro-5-phenylpyrazine**.


- ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to be distinct. The protons on the phenyl ring will typically appear as a multiplet between δ 7.4-7.8 ppm. The two protons on the pyrazine ring will present as singlets (or narrow doublets depending on coupling) in the downfield region, typically between δ 8.5-9.0 ppm.
- ¹³C NMR (in CDCl₃, 100 MHz): Expect signals for all 10 carbons. The phenyl carbons will resonate in the typical aromatic region (~127-135 ppm), while the pyrazine carbons will be further downfield, with the carbon atom bonded to chlorine showing a characteristic shift.
- Mass Spectrometry (EI or ESI+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks will be observed at m/z 190 and 192.[\[6\]](#)

Synthesis Methodology: A Validated Protocol

The most reliable and scalable approach to synthesizing **2-Chloro-5-phenylpyrazine** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The causality for this choice rests on the high efficiency and selectivity of palladium catalysis for forming C-C bonds between sp^2 -hybridized carbons, a cornerstone of modern organic synthesis.[\[1\]](#)

The logical pathway involves coupling a readily available halogenated pyrazine with a phenylboronic acid derivative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 25844-73-9|2-Chloro-5-phenylpyrazine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-chloro-5-phenylpyrazine (C₁₀H₇CIN₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Strategic Overview: The Value Proposition of a Halogenated Phenylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189379#cas-number-for-2-chloro-5-phenylpyrazine\]](https://www.benchchem.com/product/b189379#cas-number-for-2-chloro-5-phenylpyrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com